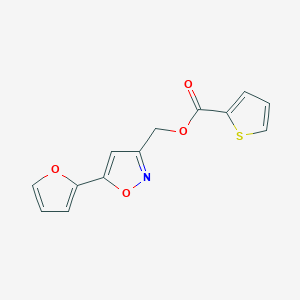

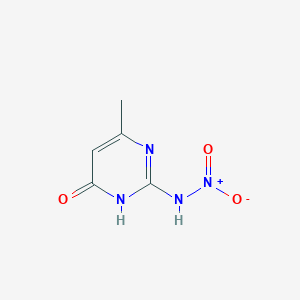

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide, also known as CHEMBL2172310, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has shown promising results in scientific research studies.

Applications De Recherche Scientifique

Synthesis and Characterization

A study outlines the synthesis, characterization, and evaluation of a series of compounds related to thiophene derivatives, demonstrating a methodical approach towards creating analogues with potential antimicrobial activity. The research detailed the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from thiophene-carboxylate precursors, underlining the structural establishment through NMR, IR, and Mass spectral data. This work sheds light on the antimicrobial properties and docking studies of the newly synthesized analogues, indicating the broader applications of thiophene derivatives in microbial resistance studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Cognitive Enhancement and Neuroprotection

Another research focused on the cognitive enhancing and neuroprotective effects of certain compounds, including a study on 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols. This research highlighted the antiamnestic (AA) and antihypoxic (AH) activities of these compounds, showcasing their potential in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice. The standout compound from this series demonstrated considerable potency and lower toxicity compared to known drugs, illustrating the potential therapeutic applications of thiophene derivatives in cognitive disorders (Ono et al., 1995).

Crystal Structure Analysis

The crystal structure of a related thiophene derivative was meticulously analyzed, providing deep insights into the molecular arrangement and stabilization forces within the crystal lattice. The analysis revealed significant hydrogen bonding and π···π interactions, which are crucial for understanding the physical properties and reactivity of such compounds. This type of research is fundamental for the development of new materials and drugs, offering a window into the structural requirements for desired functionalities (Sharma et al., 2016).

Antioxidant Activity

Research into novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives highlighted the antioxidant potential of these compounds. The study demonstrated that certain derivatives exhibited antioxidant activity superior to ascorbic acid, pointing towards their utility in combating oxidative stress-related diseases. This emphasizes the importance of thiophene derivatives in the development of new antioxidants (Tumosienė et al., 2019).

Anticancer Evaluation

A synthesis and evaluation study of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity revealed moderate to excellent efficacy against various cancer cell lines. This indicates the significant potential of thiophene derivatives in cancer therapy, providing a base for further research into their mechanisms of action and optimization for clinical use (Ravinaik et al., 2021).

Propriétés

IUPAC Name |

2-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c16-12-5-2-1-4-11(12)15(19)17-10-13(20-8-7-18)14-6-3-9-21-14/h1-6,9,13,18H,7-8,10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBLKKFNGYNSTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)

![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)

![2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357020.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)